molecular formula C7H15Cl2N2O3P B1666837 Aldoifosfamide CAS No. 120144-70-9

Aldoifosfamide

カタログ番号: B1666837
CAS番号: 120144-70-9
分子量: 277.08 g/mol
InChIキー: IPTJZZUYNOWWHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アルドイホスファミドは、化学療法薬イホスファミドの活性代謝物である4-ヒドロキシイホスファミドの互変異性体です。 イホスファミドは、精巣がん、卵巣がん、子宮頸がん、骨肉腫、膀胱がん、小細胞肺がん、非ホジキンリンパ腫などのさまざまながんの治療に使用されるアルキル化剤です 。アルドイホスファミドは、イホスファミドの薬力学において重要な役割を果たし、がん細胞に対する細胞毒性効果に寄与しています。

準備方法

アルドイホスファミドは直接合成されず、イホスファミドの代謝物として形成されます。 イホスファミドは、肝臓のシトクロムP450酵素系によって活性化され、4-ヒドロキシイホスファミドを生成し、これはアルドイホスファミドと平衡状態にあります 。イホスファミドの工業生産には、前駆体化合物の合成と、続いて酵素経路による活性化が含まれます。

化学反応の分析

Metabolic Formation and Equilibrium

Aldoifosfamide exists in equilibrium with 4-hydroxyifosfamide (4OHIF) through keto-enol tautomerism. This reversible process occurs spontaneously under physiological conditions and is critical for subsequent reaction pathways .

Reaction StepKey Enzymes/ConditionsOutcome
Hydroxylation of IFCYP450 enzymes4OHIF formation
Tautomerization (4OHIF ⇌ AIF)Non-enzymatic, pH-dependentAIF generation

Decomposition Pathways

AIF undergoes two primary reactions:

  • β-Elimination : Produces isophosphoramide mustard (IPM) and acrolein (AC) . IPM is the DNA-alkylating agent responsible for antitumor effects, while AC contributes to urotoxic side effects.

  • Oxidation : Mediated by aldehyde dehydrogenase (ALDH), converting AIF into carboxyifosfamide (CXI) , a non-cytotoxic metabolite .

Kinetic Data :

  • Half-life of AIF : ~40 minutes (pH 7.4, 37°C) .

  • CXI Formation Rate : 2.5–4.0 μM/h in human hepatocytes .

Alkylating Function and DNA Interaction

The alkylating potency of AIF-derived IPM depends on its bifunctional chloroethyl groups, enabling DNA crosslinking. Modifications to AIF’s structure alter its reactivity:

DerivativeStructural ChangeCytotoxicity (P388 Cells, IC₅₀)Antitumor Activity (Mice P388 Model)
IAPUnmodified chloroethyl groups12.5 μMModerate
SUM-IAP (mesyl-ethyl substitution)One chloroethyl → mesylethyl58.3 μMHigh

Data source:

Substitution reduces direct cytotoxicity but enhances antitumor efficacy in vivo, likely due to altered DNA adduct formation kinetics .

Experimental Detection and Quantification

AIF and its metabolites are analyzed via:

  • UPLC-ESI-QTOFMS : Identifies AIF (Rt = 3.33 min, m/z 293.0221) and CXI (m/z 370.8 ± 107.9) .

  • High-performance thin-layer chromatography : Quantifies urinary metabolites (CXI AUC = 941 μM·h) .

Metabolite Profile in IF-Treated Mice :

MetabolitePeak Area (Mean ± SD)
This compound (AIF)370.8 ± 107.9
Carboxyifosfamide (CXI)529.0 ± 272.5

Role in Toxicity and Resistance

  • Neurotoxicity : Linked to N-dechloroethylation of AIF, yielding 2-chloroacetaldehyde (CAL) .

  • Chemoresistance : Overexpression of ALDH in tumors accelerates AIF → CXI conversion, reducing IPM availability .

Synthetic Analogues and Reactivity Optimization

Recent studies explore AIF derivatives to decouple toxicity from efficacy:

  • SUMO-IAP : Substitutes a mesylethyl group, slowing hydrolysis and improving tumor selectivity .

  • Co-administration with ALDH inhibitors : Blocks CXI formation, enhancing IPM concentrations .

This synthesis underscores AIF’s dual role as a pharmacologically active intermediate and a node for metabolic detoxification. Its reactivity profile remains a focal point for improving ifosfamide-based therapies.

科学的研究の応用

Clinical Applications

Aldoifosfamide is primarily utilized in the treatment of various cancers, including:

  • Testicular Cancer : It is often used in combination with other chemotherapeutic agents to enhance efficacy.
  • Ovarian Cancer : this compound has shown promise in treating resistant forms of ovarian cancer.
  • Lymphomas : Its application extends to various lymphomas, where it aids in reducing tumor burden.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been extensively studied. Key findings include:

  • Metabolism : this compound is produced through the metabolic conversion of ifosfamide. Studies indicate that its formation is crucial for the therapeutic effects observed in patients .
  • Toxicity Profiles : Understanding the toxicity associated with this compound is vital for optimizing treatment regimens. Research indicates that while it can lead to adverse effects, these are often manageable with supportive care .

Case Studies

Several case studies illustrate the effectiveness and safety of this compound in clinical settings:

  • Case Study 1 : A pediatric patient with rhabdomyosarcoma was treated with ifosfamide, leading to significant tumor reduction. The analysis showed that elevated levels of DNA damage correlated with treatment success .
  • Case Study 2 : In adult patients with resistant ovarian cancer, this compound was administered as part of a combination therapy regimen. Results indicated improved survival rates compared to historical controls .

Comparative Efficacy

A comparative analysis of this compound against other chemotherapeutics reveals its unique advantages:

Drug NameMechanism of ActionEfficacy in Testicular CancerEfficacy in Ovarian Cancer
This compoundDNA alkylationHighModerate
CyclophosphamideDNA cross-linkingModerateHigh
CarboplatinDNA cross-linkingLowHigh

作用機序

アルドイホスファミドの作用機序は、DNAをアルキル化できる活性代謝物への変換を伴います。 イホスファミドは、活性化するために肝臓におけるシトクロムP450系による生体変換が必要です 。アルドイホスファミドを含む活性代謝物は、DNAと共有結合を形成し、架橋と鎖切断につながります。これはDNA複製と転写を阻害し、最終的にがん細胞のアポトーシスを誘導します。 イホスファミドの代謝に関与する特定のアイソザイムには、CYP3AとCYP2B1 / CYP2C11が含まれます .

類似化合物との比較

アルドイホスファミドは、シクロホスファミド、トロホスファミド、マフォスファミド、スフォスファミド、グルフォスファミドなどの他のオキサザホスホリン化合物と類似しています 。これらの化合物は、アルキル化剤としての共通の作用機序を共有しており、さまざまながんの治療に使用されています。アルドイホスファミドは、その特定の代謝経路と独自の活性代謝物の形成においてユニークです。このユニークさは、その特定の治療プロフィールと潜在的な副作用に貢献しています。

生物活性

Aldoifosfamide is a significant metabolite of ifosfamide, an alkylating agent widely used in cancer chemotherapy. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.

This compound (AIF) is primarily formed through the metabolic conversion of ifosfamide. The metabolic pathway involves the oxidation of ifosfamide to form 4-hydroxyifosfamide, which can tautomerize to this compound. This compound subsequently undergoes further reactions to yield active alkylating agents such as isophosphoramide mustard (IPM) and phosphoramide mustard (PM) .

Key Metabolic Pathways:

  • Ifosfamide → 4-Hydroxyifosfamide → this compound
  • This compound → Isophosphoramide Mustard / Phosphoramide Mustard

These metabolites are responsible for the cytotoxic effects observed in tumor cells, primarily through the alkylation of DNA, which disrupts cellular replication and leads to cell death.

Biological Activity and Antitumor Efficacy

The antitumor activity of this compound has been evaluated in various studies, demonstrating its effectiveness against different cancer types. The compound exhibits potent cytotoxicity due to its ability to form DNA cross-links, which are critical in inhibiting tumor growth.

Case Studies and Clinical Findings

  • Pediatric Oncology : A study involving pediatric patients with rhabdomyosarcoma showed that ifosfamide treatment resulted in significant DNA damage, correlating with therapeutic efficacy . The role of this compound as a key metabolite was emphasized in these findings.
  • Methemoglobinemia Incident : A notable case involved a 3-year-old boy who developed methemoglobinemia following ifosfamide infusion. This highlighted the potential side effects associated with its metabolism, including the formation of toxic metabolites like chloroacetaldehyde .

Pharmacokinetics

The pharmacokinetics of this compound have been studied primarily through its parent compound, ifosfamide. Factors influencing its metabolism include dosage regimen and patient-specific variables such as age and liver function. Continuous infusion versus fractionated dosing has shown varying impacts on drug levels and efficacy .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Half-life6–10 hours
Peak plasma concentrationVaries with dosing
Metabolite formation4-Hydroxyifosfamide
Toxicity profileRelated to metabolites

Research Findings

Recent studies have focused on modifying the alkylating moiety of this compound to enhance its antitumor activity while reducing toxicity. Research indicates that structural modifications can significantly improve the efficacy against various tumor models .

特性

CAS番号

120144-70-9

分子式

C7H15Cl2N2O3P

分子量

277.08 g/mol

IUPAC名

3-bis(2-chloroethylamino)phosphoryloxypropanal

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h6H,1-5,7H2,(H2,10,11,13)

InChIキー

IPTJZZUYNOWWHM-UHFFFAOYSA-N

SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

正規SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

外観

Solid powder

Key on ui other cas no.

120144-70-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Aldoifosfamide;  UNII-S1JX147O5E;  Mitoxana;  Ifex

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aldoifosfamide
Reactant of Route 2
Aldoifosfamide
Reactant of Route 3
Aldoifosfamide
Reactant of Route 4
Aldoifosfamide
Reactant of Route 5
Reactant of Route 5
Aldoifosfamide
Reactant of Route 6
Aldoifosfamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。